molecular formula C17H25N3O2S B6695093 N-(cyclohexylmethyl)-1-(3-methyl-1,2-thiazole-4-carbonyl)pyrrolidine-2-carboxamide

N-(cyclohexylmethyl)-1-(3-methyl-1,2-thiazole-4-carbonyl)pyrrolidine-2-carboxamide

Cat. No.: B6695093
M. Wt: 335.5 g/mol
InChI Key: LGONPWBPIJKASI-UHFFFAOYSA-N
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Description

N-(cyclohexylmethyl)-1-(3-methyl-1,2-thiazole-4-carbonyl)pyrrolidine-2-carboxamide is a synthetic organic compound that belongs to the class of amides

Properties

IUPAC Name

N-(cyclohexylmethyl)-1-(3-methyl-1,2-thiazole-4-carbonyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2S/c1-12-14(11-23-19-12)17(22)20-9-5-8-15(20)16(21)18-10-13-6-3-2-4-7-13/h11,13,15H,2-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGONPWBPIJKASI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC=C1C(=O)N2CCCC2C(=O)NCC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylmethyl)-1-(3-methyl-1,2-thiazole-4-carbonyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. The starting materials may include cyclohexylmethylamine, 3-methyl-1,2-thiazole-4-carboxylic acid, and pyrrolidine-2-carboxylic acid. The synthesis process may involve:

    Amidation Reaction: Combining cyclohexylmethylamine with 3-methyl-1,2-thiazole-4-carboxylic acid under dehydrating conditions to form the intermediate amide.

    Coupling Reaction: Reacting the intermediate with pyrrolidine-2-carboxylic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylmethyl)-1-(3-methyl-1,2-thiazole-4-carbonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring may be susceptible to oxidation under strong oxidizing conditions.

    Reduction: The amide group can be reduced to an amine under reducing conditions using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

    Oxidation: Oxidized thiazole derivatives

    Reduction: Amine derivatives

    Substitution: Substituted thiazole derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-1-(3-methyl-1,2-thiazole-4-carbonyl)pyrrolidine-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclohexylmethyl)-1-(3-methyl-1,2-thiazole-4-carbonyl)pyrrolidine-2-carboxamide can be compared with other amide-containing compounds with similar structural features, such as:
    • N-(cyclohexylmethyl)-1-(2-thiazole-4-carbonyl)pyrrolidine-2-carboxamide
    • N-(cyclohexylmethyl)-1-(3-methyl-1,2-thiazole-5-carbonyl)pyrrolidine-2-carboxamide

Uniqueness

  • The presence of the 3-methyl-1,2-thiazole-4-carbonyl group in this compound may confer unique chemical and biological properties compared to its analogs. This could include differences in reactivity, stability, and biological activity.

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